3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
CAS No.: 879329-76-7
Cat. No.: VC2296940
Molecular Formula: C17H18FNO4
Molecular Weight: 319.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879329-76-7 |
|---|---|
| Molecular Formula | C17H18FNO4 |
| Molecular Weight | 319.33 g/mol |
| IUPAC Name | 3-[3-ethoxycarbonyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C17H18FNO4/c1-3-23-17(22)14-10-15(12-4-6-13(18)7-5-12)19(11(14)2)9-8-16(20)21/h4-7,10H,3,8-9H2,1-2H3,(H,20,21) |
| Standard InChI Key | QVZRTFYPSGMJNG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)F)CCC(=O)O)C |
| Canonical SMILES | CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)F)CCC(=O)O)C |
Introduction
Chemical Identity and Nomenclature
Primary Identification
3-[3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is a substituted pyrrole derivative with multiple functional groups. This compound is registered in chemical databases with specific identifiers that facilitate its recognition and categorization in scientific literature. The primary identification methods include its Chemical Abstracts Service (CAS) registry number and its systematic IUPAC name, which provides a standardized nomenclature approach for precise identification in scientific communications.
Registry Numbers and Alternative Names
The compound is registered with CAS Number 879329-76-7, which serves as its unique identifier in chemical databases and literature . Additionally, it is associated with MDL Number MFCD12027260, providing another standardized reference point in chemical information systems . Several alternative names and synonyms for this compound exist in the scientific literature, including the simplified version "3-[3-ethoxycarbonyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]propanoic acid," which maintains the essential structural information while using a slightly different formatting convention .
Structural Nomenclature Analysis
The IUPAC name of this compound reflects its structural complexity and follows systematic nomenclature rules. Breaking down the name:
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"3-propanoic acid" indicates a three-carbon carboxylic acid chain
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"1-yl" indicates that this chain is attached at position 1 of the pyrrole ring
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"1H-pyrrol" identifies the core heterocyclic structure
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"2-methyl" indicates a methyl substituent at position 2 of the pyrrole
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"3-(ethoxycarbonyl)" indicates an ethyl ester group at position 3
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"5-(4-fluorophenyl)" indicates a para-fluorinated phenyl group at position 5
This systematic approach to naming provides precise information about the compound's structure and substitution pattern, essential for scientific communication and database indexing.
Physical and Chemical Properties
Fundamental Physicochemical Characteristics
The compound exhibits specific physicochemical properties that are crucial for understanding its behavior in various chemical and biological systems. These properties, derived from both experimental measurements and computational predictions, provide insights into the compound's physical state, stability, and potential reactivity under different conditions.
Table 1: Key Physical and Chemical Properties
Structural Identifiers and Molecular Descriptors
Several standardized molecular descriptors and structural identifiers are used to represent this compound in chemical databases and computational chemistry applications. These provide machine-readable formats that encode the structural information necessary for computational analyses and predictions.
The compound's structure can be represented through various notations, including the SMILES string: CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)F)CCC(=O)O)C . This condensed linear notation encodes the complete molecular structure in a format suitable for computational processing. Additionally, the InChI identifier (InChI=1S/C17H18FNO4/c1-3-23-17(22)14-10-15(12-4-6-13(18)7-5-12)19(11(14)2)9-8-16(20)21/h4-7,10H,3,8-9H2,1-2H3,(H,20,21)) and its corresponding InChIKey (QVZRTFYPSGMJNG-UHFFFAOYSA-N) provide standardized representation systems that enable precise structural identification and database searching .
Spectroscopic Properties
While specific spectroscopic data for this compound is limited in the available literature, its structural features suggest characteristic spectral properties. The compound contains multiple functional groups that would exhibit distinctive signals in various spectroscopic analyses. The aromatic and heterocyclic systems would show characteristic absorption patterns in UV-visible spectroscopy, while the carbonyl groups would be readily identifiable in infrared spectroscopy. In NMR spectroscopy, the presence of aromatic protons, methyl groups, and methylene chains would produce characteristic signals that could be used for structural confirmation.
Structural Characteristics and Molecular Architecture
Core Structural Elements
The core structural elements include:
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A five-membered pyrrole heterocycle as the central scaffold
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A para-fluorophenyl substituent at position 5 of the pyrrole
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An ethoxycarbonyl (ethyl ester) group at position 3
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A methyl group at position 2
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A propanoic acid chain attached to the nitrogen at position 1
This combination of functional groups creates a molecule with both lipophilic regions (the aromatic systems and aliphatic portions) and hydrophilic moieties (the carboxylic acid and ester groups), potentially enabling interactions with diverse biological targets.
Three-Dimensional Conformation
Related Compounds and Structural Analogs
Structural Homologs and Analogs
Several structural analogs of 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid appear in the scientific literature, differing primarily in their aromatic substitution patterns and side-chain configurations. One notable analog is 3-(3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid (CAS No. 396123-27-6), which lacks the fluorine atom on the phenyl ring but otherwise maintains the same structural framework . This subtle structural difference would likely result in altered lipophilicity and potentially different electronic properties at the aromatic ring, which could influence binding interactions with biological targets.
Another relevant structural analog is 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, which differs in two key aspects: the replacement of fluorine with chlorine on the phenyl ring, and the positioning of the propanoic acid chain . This compound has been studied in the context of stability-indicating HPLC methods, providing insights into the potential degradation pathways that might also be relevant to our compound of interest.
Degradation Products
Research on related compounds provides insights into potential degradation pathways for 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid. Studies on 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid have identified specific degradation products under alkaline conditions (pH 9.0), including ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate . By analogy, our compound of interest might undergo similar degradation processes, particularly hydrolysis of the ester group and potential opening of the pyrrole ring under extreme pH conditions.
Future Research Directions
Structure-Activity Relationship Studies
One promising direction for future research would be comprehensive structure-activity relationship (SAR) studies involving 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid and its structural analogs. By systematically varying the substituents on the pyrrole ring, the aromatic substitution pattern, and the side-chain configuration, researchers could establish correlations between structural features and specific biological activities or physicochemical properties. Such studies would provide valuable insights for rational design of optimized compounds with enhanced activity or improved pharmacokinetic profiles.
Stability and Degradation Pathways
Given the importance of understanding degradation pathways for pharmaceutical compounds, a comprehensive investigation of the stability profile of this compound under various conditions would be valuable. Following the approach used for related compounds, stability studies under different pH conditions, in the presence of oxidizing or reducing agents, and under thermal or photolytic stress could reveal degradation products and mechanisms. Such information would be essential for developing appropriate formulation strategies and storage conditions for any potential pharmaceutical applications.
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